molecular formula C10H20O B092404 3,7-Dimethyl-1-octen-3-ol CAS No. 18479-49-7

3,7-Dimethyl-1-octen-3-ol

Cat. No.: B092404
CAS No.: 18479-49-7
M. Wt: 156.26 g/mol
InChI Key: IUDWWFNDSJRYRV-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-octen-3-ol is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a pleasant, floral odor and is commonly used in the fragrance industry. This compound is also known for its applications in various scientific research fields due to its unique chemical properties .

Scientific Research Applications

3,7-Dimethyl-1-octen-3-ol has a wide range of applications in scientific research:

Safety and Hazards

3,7-Dimethyl-1-octen-3-ol is classified as a Category 2 skin irritant and a Category 2 eye irritant . It is harmful if swallowed or inhaled, and it causes skin and eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and using the substance only in well-ventilated areas .

Biochemical Analysis

Biochemical Properties

3,7-Dimethyl-1-octen-3-ol plays a significant role in biochemical reactions. It is involved in the biosynthesis of patulin, a mycotoxin produced by the fungus Penicillium expansum . The compound interacts with various enzymes and proteins, such as glucose oxidase (gox2), which is significantly affected by this compound .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the Aedes aegypti ®-1-octen-3-ol receptor OR8, a receptor involved in the decision-making of female mosquitoes to identify human hosts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it may inhibit odorant receptors in insects, thereby affecting their behavior . It also appears to interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been observed to increase the accumulation of patulin on a medium that normally suppresses the mycotoxin . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be produced by the catalytic, partial hydrogenation of Linalool

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7-Dimethyl-1-octen-3-ol can be synthesized through the partial hydrogenation of linalool. The process involves the use of a catalyst, typically palladium, under controlled temperature and pressure conditions. The reaction is carried out at around 30°C with hydrogen gas at 2 bar pressure. After the reaction is complete, the catalyst is removed by filtration, and the product is purified .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyl-1-octen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3,7-Dimethyl-7-octen-1-ol (Rhodinol)
  • 3,7-Dimethyl-6-octen-1-yl acetate (Citronellyl acetate)
  • 3,7-Dimethyl-1-octanol

Comparison: 3,7-Dimethyl-1-octen-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to Rhodinol, it has a more pronounced floral odor and is more versatile in its applications. Citronellyl acetate, on the other hand, is primarily used for its ester functionality, which imparts different olfactory characteristics. 3,7-Dimethyl-1-octanol is a saturated alcohol, making it less reactive compared to this compound .

Properties

IUPAC Name

3,7-dimethyloct-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h5,9,11H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDWWFNDSJRYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864839
Record name 1-Octen-3-ol, 3,7-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18479-49-7
Record name 3,7-Dimethyl-1-octen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18479-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydrolinalool
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octen-3-ol, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octen-3-ol, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyloct-1-en-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6,7-DIHYDROLINALOOL
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

An autoclave having an internal volume of 3 liters was charged with 1,140 g of the hexane solution containing 3,7-dimethyl-1-octyn-3-ol thus obtained and 0.27 g of a Lindlar catalyst (supported on calcium carbonate) to carry out the hydrogenation for 4 hours under hydrogen pressure of 5 to 8 kg/cm2 (gauge pressure) at a temperature of 25 to 43° C. Thereafter, the catalyst was filtered off, and the resultant filtrate was concentrated with a rotary evaporator to give crude 3,7-dimethyl-1-octen-3-ol. Above the procedures for the hydrogenation of 3,7-dimethyl-1-octyn-3-ol were repeated once more to obtain, in total, 1,590 g of crude 3,7-dimethyl-1-octen-3-ol. Analysis by gas chromatography (column: DC-550, available from Gasukuro Kogyo Inc.; column length: 3 m; column temperature: 100° C.; and column: PEG-HT, available from Gasukuro Kogyo Inc.; column length: 3 m; column temperature: 130° C.) revealed that the conversions of 3,7-dimethyl-1-octyn-3-ol were 99.7% and 97.3% for the respective runs of the hydrogenation, and the selectivities to 3,7-dimethyl-1-octen-3-ol were 95.0% and 95.8%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Lindlar catalyst
Quantity
0.27 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,7-Dimethyl-1-octen-3-ol compare to DEET in terms of acaricidal activity against house dust mites?

A1: Research indicates that this compound demonstrates significantly higher acaricidal activity against Dermatophagoides farinae (a common house dust mite) compared to DEET (N,N-Diethyl-m-toluamide), a widely used synthetic insect repellent. In a fumigant test, this compound exhibited an LD50 of 0.29 µg cm(-2) against D. farinae, while DEET had an LD50 of 36.84 µg cm(-2) []. Similarly, in a filter paper bioassay, this compound showed higher efficacy with an LD50 of 1.09 µg cm(-2) compared to DEET's 20.64 µg cm(-2) []. This suggests that this compound could be a more potent acaricide against D. farinae than DEET.

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